molecular formula C12H19NO5 B6217475 1-tert-butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate CAS No. 1821397-76-5

1-tert-butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate

Cat. No.: B6217475
CAS No.: 1821397-76-5
M. Wt: 257.28 g/mol
InChI Key: YAHFAJCISVLFKF-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate is a synthetic organic compound belonging to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate typically involves multi-step organic synthesis. One common method starts with the preparation of the azetidine ring, followed by functionalization to introduce the tert-butyl, methyl, and oxoethyl groups.

  • Formation of the Azetidine Ring:

      Starting Material: The synthesis often begins with a suitable β-amino ester.

      Cyclization: The β-amino ester undergoes cyclization under basic conditions to form the azetidine ring.

  • Functionalization:

      tert-Butyl Group Introduction: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base.

      Methyl Group Introduction: The methyl group is typically introduced through methylation reactions using methyl iodide or similar reagents.

      Oxoethyl Group Introduction: The oxoethyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

    Cycloaddition: The strained azetidine ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used in substitution reactions.

    Cycloaddition: Cycloaddition reactions often require catalysts such as transition metals or Lewis acids.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-tert-Butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system or exhibiting antimicrobial activity.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical or thermal properties.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition, providing insights into biochemical pathways and potential therapeutic targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 1-tert-butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The strained azetidine ring can undergo ring-opening reactions, releasing energy and forming reactive intermediates that can interact with other molecules.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can interact with cell surface or intracellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with applications in peptide synthesis and medicinal chemistry.

    1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate: A structurally similar compound lacking the oxoethyl group, used in similar applications.

    3-Methyl azetidine-1-carboxylate: A simpler azetidine derivative used as a building block in organic synthesis.

Uniqueness: 1-tert-Butyl 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate is unique due to the presence of both tert-butyl and oxoethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in various research applications.

Properties

CAS No.

1821397-76-5

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-12(8-13,5-6-14)9(15)17-4/h6H,5,7-8H2,1-4H3

InChI Key

YAHFAJCISVLFKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC=O)C(=O)OC

Purity

95

Origin of Product

United States

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